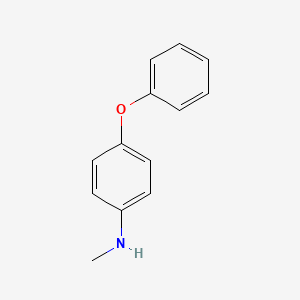

N-methyl-4-phenoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSPSNFFTXUJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Targeting of N-Methyl-4-Phenoxyaniline Scaffolds: From Kinase Modulation to Neuroprotection

Topic: Potential Therapeutic Targets of N-Methyl-4-Phenoxyaniline Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The this compound scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its "chameleon-like" ability to engage distinct biological targets based on specific substituent modifications. While the core phenoxyaniline structure provides a rigid, lipophilic biaryl ether backbone suitable for hydrophobic pocket occupation, the N-methyl amide/amine linkage acts as a critical conformational switch.

This guide delineates the two primary therapeutic vectors for this scaffold:

-

Oncology: As Type II Kinase Inhibitors (specifically N-methyl-4-phenoxypicolinamide derivatives) targeting the VEGFR/Raf/PDGFR axis, analogous to Sorafenib.

-

Neuroprotection: As inhibitors of the pro-apoptotic protein Bid , preventing mitochondrial outer membrane permeabilization (MOMP) in neurodegenerative cascades.

Primary Therapeutic Vector A: Oncology (Kinase Inhibition)

The Target Landscape: VEGFR-2, c-Raf, PDGFR

Derivatives of N-methyl-4-phenoxypicolinamide function as multi-kinase inhibitors.[1] The structural logic follows the "Sorafenib paradigm," where the biaryl ether moiety occupies the hydrophobic pocket adjacent to the ATP-binding site, while the N-methyl amide linker directs the inhibitor to stabilize the kinase in its inactive "DFG-out" conformation.

Mechanism of Action: Type II Kinase Inhibition

Unlike Type I inhibitors that compete directly with ATP in the active conformation, these derivatives bind to the inactive enzyme. The N-methyl group on the linker restricts bond rotation, effectively "locking" the molecule into a conformation that wedges open the allosteric pocket.

-

Primary Effect: Inhibition of angiogenesis (VEGFR-2) and cell proliferation (c-Raf/MEK/ERK pathway).

-

Lead Candidates: Compounds such as 8e (N-methyl-4-(4-(4-phenylthiazol-2-ylamino)phenoxy)picolinamide) have demonstrated IC50 values in the low micromolar range (1.7–3.6 μM) against NSCLC (A549, H460) and colon cancer (HT-29) lines.

Visualization: Kinase Signaling Blockade

The following diagram illustrates the interruption of the RAS-RAF-MEK-ERK pathway by these derivatives.

Caption: Disruption of the MAPK/ERK pathway and Angiogenesis via Type II inhibition of RTKs and RAF kinases.

Primary Therapeutic Vector B: Neuroprotection (Bid Inhibition)

The Target: Bid (BH3-Interacting Domain Death Agonist)

In the context of neurodegenerative diseases (Alzheimer’s, Parkinson’s) and stroke, neuronal death is often driven by the "Intrinsic Apoptotic Pathway." The pro-apoptotic protein Bid is a critical checkpoint.[2] When cleaved by Caspase-8 (forming tBid), it translocates to the mitochondria to activate Bax/Bak.[3]

Mechanism of Action: Hydrophobic Crevice Occupation

N-acyl derivatives of 4-phenoxyaniline (e.g., analogs of BI-6C9 ) target Bid directly.

-

Binding Site: They bind to a deep hydrophobic crevice on the surface of Bid.

-

Effect: This binding sterically hinders the conformational changes required for Bid to insert into the mitochondrial membrane or interact with Bax. This preserves mitochondrial integrity and prevents the release of Cytochrome c.

-

Potency: Derivatives substituted with 4-piperidine carboxylic acid show neuroprotection at concentrations as low as 1 μM against glutamate-induced toxicity.

Visualization: Mitochondrial Protection Workflow

Caption: Prevention of tBid-mediated mitochondrial permeabilization by small molecule blockade.

Structure-Activity Relationship (SAR) Insights

The this compound core serves as the anchor. The biological activity diverges based on the "Tail" (R1) and "Head" (R2) modifications.

| Feature | Kinase Inhibitor (Oncology) | Bid Inhibitor (Neuroprotection) |

| Core Scaffold | N-methyl-4-phenoxypicolinamide | N-acyl-4-phenoxyaniline |

| Linker (R1) | N-methyl amide (Rigid/Planar) | Amide or Urea |

| Terminal Group (R2) | Heterocycles (Pyridine, Thiazole) | Piperidine carboxylic acid, Hydroxyethyl |

| Key Interaction | H-bonds with Hinge Region (Glu/Cys) | Hydrophobic interaction with Bid surface groove |

| Solubility | Moderate (Lipophilic) | Enhanced by piperidine/acid groups |

Critical Role of the N-Methyl Group:

-

Conformational Lock: It removes a hydrogen bond donor (NH) and introduces steric bulk, forcing the amide bond into a cis or trans preference that aligns the biaryl ether with the hydrophobic pocket of the kinase.

-

Metabolic Stability: N-methylation reduces the rate of metabolic dealkylation compared to primary amines, prolonging half-life.

Experimental Protocols for Target Validation

To validate these targets in your own laboratory, use the following self-validating protocols.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Purpose: To quantify the potency (IC50) of derivatives against VEGFR-2 or c-Raf.

-

Reagents: Recombinant VEGFR-2 kinase domain, Fluorescein-labeled Poly-GT substrate, ATP (at Km), Tb-labeled antibody.

-

Preparation: Dissolve this compound derivatives in 100% DMSO. Prepare 10-point serial dilutions (start 10 μM).

-

Reaction:

-

Mix Kinase (0.2 ng/μL) + Substrate (200 nM) + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Initiate with ATP. Incubate 60 min at RT.

-

-

Detection: Add EDTA (stop solution) and Tb-labeled antibody. Read TR-FRET (Ex 340 nm, Em 495/520 nm).

-

Validation: Z-factor must be > 0.5. Reference control: Sorafenib (IC50 ~90 nM).

Protocol B: Cellular Viability & Selectivity (MTT Assay)

Purpose: To distinguish between specific cytotoxicity (cancer) and general toxicity.

-

Cell Lines: A549 (Lung Cancer), HT-29 (Colon Cancer), and HUVEC (Normal Control).

-

Seeding: 3,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: Add compounds (0.1 – 100 μM) for 72 hours.

-

Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.

-

Analysis: Calculate Selectivity Index (SI) = IC50(HUVEC) / IC50(Cancer). An SI > 10 indicates a therapeutic window.

References

-

Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 2014. Link

-

N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents. ChemMedChem, 2014. Link

-

Sorafenib: A Review of its Pharmacological Properties and Therapeutic Use. Drugs, 2008. Link

-

Bid inhibitors: A class of chemical compounds designed to selectively target and inhibit the function of the BH3-interacting domain death agonist. Santa Cruz Biotechnology. Link

-

Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 1995. Link

Sources

health and safety data for N-methyl-4-phenoxyaniline

Technical Guide: Health, Safety, and Handling of N-Methyl-4-Phenoxyaniline

Document Control:

-

Target Compound: this compound (CAS: 72920-03-7)[1][2][3][4]

-

Primary Application: Pharmaceutical Intermediate, Dye Synthesis, Organic Electronics

-

Version: 1.0 (Technical Advisory)

Executive Summary & Chemical Identity

This compound is a specialized secondary amine intermediate. While specific toxicological datasets for this methylated derivative are limited compared to its parent compound (4-phenoxyaniline), its structural characteristics—a lipophilic phenoxy ether tail coupled with a reactive N-methyl aniline head—dictate a rigorous safety protocol.

This guide utilizes a Read-Across Toxicology approach , deriving safety baselines from the well-characterized parent compound (CAS 139-59-3) and homologous N-methyl anilines.

Physicochemical Identification

| Property | Data Specification |

| Chemical Name | This compound |

| Synonyms | 4-phenoxy-N-methylaniline; p-(Methylamino)diphenyl ether |

| CAS Number | 72920-03-7 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| SMILES | CNC1=CC=C(OC2=CC=CC=C2)C=C1 |

| Physical State | Off-white to pale brown solid (crystalline) |

| Solubility | Low in water; High in DCM, Ethyl Acetate, DMSO |

| Storage Class | Air/Light Sensitive (Store under Inert Atmosphere) |

Toxicological Profile & Hazard Assessment

Critical Advisory: In the absence of compound-specific LD50 data for CAS 72920-03-7, safety margins must be established based on the Aniline Toxicity Class . The N-methyl group typically enhances lipid solubility, potentially increasing skin absorption rates compared to the parent amine.

Core Hazards (Derived via SAR - Structure-Activity Relationship)

-

Acute Toxicity (Oral/Dermal):

-

Likely Harmful if swallowed (H302) .

-

Mechanism: Metabolic N-hydroxylation followed by oxidation can lead to the formation of reactive electrophiles.

-

Methemoglobinemia Risk: Like most aniline derivatives, absorption may oxidize hemoglobin to methemoglobin, impairing oxygen transport. Clinical Sign: Cyanosis (blue lips/nails).

-

-

Skin & Eye Irritation:

-

Skin Sensitization (H317): High probability of allergic contact dermatitis upon repeated exposure.

-

Eye Irritation (H319): Mechanical and chemical irritation expected from dust/particulates.

-

-

Environmental Toxicity:

-

Aquatic Hazard: The phenoxy group adds significant lipophilicity (

estimated), suggesting bioaccumulation potential. Treat as Very Toxic to Aquatic Life (H400) .

-

Metabolic Activation Pathway (Diagram)

The following diagram illustrates the theoretical metabolic fate, highlighting the bio-activation risk common to N-methyl anilines.

Figure 1: Predicted metabolic pathway showing N-demethylation to the parent amine and subsequent bio-activation risks.[5]

Handling, Storage, and Synthesis Protocols

Storage & Stability

-

Atmosphere: This compound is susceptible to oxidation. Store under Argon or Nitrogen .

-

Temperature: Refrigerate (2–8°C) to prevent slow degradation.

-

Light: Store in amber vials or foil-wrapped containers.

Experimental Protocol: Safe Synthesis via N-Methylation

Context: If synthesizing CAS 72920-03-7 from the parent 4-phenoxyaniline, avoid the carcinogen Dimethyl Sulfate. Use the Methanol/Raney Nickel or Iodomethane/Base method. Below is the safer Iodomethane protocol.

Reagents:

-

4-Phenoxyaniline (1.0 eq)

-

Iodomethane (MeI) (1.1 eq) - Handle in fume hood!

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-phenoxyaniline in dry DMF under

flow. -

Base Addition: Add anhydrous

and stir for 15 minutes. -

Alkylation: Cool to 0°C. Add MeI dropwise via syringe to prevent poly-methylation.

-

Reaction: Allow to warm to Room Temp (RT). Monitor via TLC (Mobile Phase: 10% EtOAc/Hexane).

-

Self-Validation: The product spot will have a higher Rf than the starting amine but lower than the N,N-dimethyl byproduct.

-

-

Quench: Pour into ice water. Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography is mandatory to remove unreacted parent amine (sensitizer) and over-methylated byproducts.

Synthesis Workflow Visualization

Figure 2: Controlled mono-methylation workflow designed to minimize dimethyl byproduct formation.

Emergency & Exposure Controls

Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) or P100 respirator if handling powder.

-

Dermal: Nitrile gloves (Double gloving recommended; 0.11mm thickness, breakthrough >480 min).

-

Ocular: Chemical safety goggles.

First Aid Protocols

-

Inhalation: Move to fresh air immediately. If cyanosis (blue skin) appears, administer oxygen. Do not give mouth-to-mouth (risk of secondary contamination).

-

Skin Contact: Wash with polyethylene glycol 400 (PEG 400) or soap and water for 15 minutes. Rationale: PEG 400 is superior for solubilizing lipophilic amines.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Spill Cleanup: Do not dry sweep. Dampen with water or cover with wet sand to avoid dust generation. Dispose of as hazardous chemical waste (Incineration).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8764, 4-Phenoxyaniline. Retrieved from [Link][6]

- Note: Used as the primary Read-Across source for toxicological baseline.

-

European Chemicals Agency (ECHA). Registration Dossier for substituted anilines and aquatic toxicity endpoints. Retrieved from [Link]

Sources

- 1. 72920-03-7|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound - CAS号 72920-03-7 - 摩熵化学 [molaid.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]

- 6. 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Methyl-4-phenoxyaniline: Synthetic Evolution and Medicinal Utility

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry applications of N-Methyl-4-phenoxyaniline , a critical intermediate in the development of dual-action antiparasitic agents.

Executive Summary

This compound (CAS: 72920-03-7) is a secondary aniline derivative characterized by a diphenyl ether backbone.[1][2][3][4] While historically utilized as a model substrate for N-alkylation methodologies, its significance in drug development surged with the discovery of dual protonophore–chitinase inhibitors targeting Onchocerca volvulus (the causative agent of River Blindness).[1]

This guide analyzes the compound's transition from a synthetic curiosity to a validated scaffold in medicinal chemistry. It details the "Classical" vs. "Modern" synthetic routes and elucidates its mechanistic role in uncoupling mitochondrial oxidative phosphorylation in parasitic nematodes.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | N-Methyl-4-phenoxybenzenamine |

| Common Name | This compound |

| CAS Number | 72920-03-7 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Structure | Ph-O-C₆H₄-NHMe |

| Physical State | Yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

| Key Functional Groups | Secondary amine (nucleophilic), Diphenyl ether (lipophilic spacer) |

Historical Genesis & Synthetic Evolution[1]

The discovery of this compound is not tied to a single "eureka" moment but rather evolved through the functionalization of the parent compound, 4-phenoxyaniline (CAS 139-59-3). The synthetic history is bifurcated into classical protection-deprotection strategies and modern catalytic direct alkylations.[1]

The Classical Route (The "Acetamide" Pathway)

Historically, direct monomethylation of anilines was plagued by over-alkylation (forming dimethylated or quaternary ammonium byproducts).[1] To circumvent this, early medicinal chemistry campaigns—specifically those targeting filarial nematodes—employed a three-step protocol:

-

Acylation: Protection of 4-phenoxyaniline with acetic anhydride.[1]

-

Methylation: Deprotonation with Sodium Hydride (NaH) followed by Methyl Iodide (MeI) addition.[1]

-

Hydrolysis: Acid-mediated cleavage of the acetyl group to reveal the secondary amine.[1]

Modern Catalytic Methodologies

In the last decade, this compound has served as a benchmark substrate for validating high-precision catalytic methods.[1] These routes offer higher atom economy and avoid hazardous reagents like MeI.[1]

-

Borane-Mediated Reductive Amination: Selective N-monomethylation using trimethylamine-borane complexes.[1]

-

Photochemical Ni-Catalyzed Arylation: Recent advancements (circa 2020s) utilize photoredox catalysis to couple aryl halides with methylamine, demonstrating the compound's stability under radical conditions.[1]

Visualization: Synthetic Pathways

The following diagram contrasts the classical stepwise synthesis with modern direct catalytic approaches.

Figure 1: Comparative synthetic workflows. The top pathway represents the rigorous stepwise method used in drug discovery; the bottom represents modern catalytic shortcuts.[1]

Application in Drug Development: The Onchocerca Breakthrough[1]

The most authoritative application of this compound lies in the development of therapeutics for Onchocerciasis (River Blindness) .

The Challenge: Ivermectin Resistance

While Ivermectin is the standard of care, it primarily targets microfilariae (larvae) and sterilizes adult worms but does not kill them (macrofilaricidal activity).[1] Furthermore, resistance is emerging.[1][5] Researchers sought new mechanisms to kill the adult Onchocerca volvulus worms.

The Solution: Dual Protonophore–Chitinase Inhibitors

In a landmark study (referenced in J. Med.[1] Chem.), researchers identified that inhibiting the worm's chitinase enzyme (essential for molting) while simultaneously uncoupling mitochondrial respiration was lethal to the parasite.[1]

This compound (Compound 7) served as a crucial lipophilic amine fragment in this SAR (Structure-Activity Relationship) study.[1]

-

Role: It acts as a protonophore .[1] The lipophilic diphenyl ether backbone allows the molecule to penetrate the mitochondrial inner membrane.[1] The basic amine can pick up a proton in the intermembrane space and release it in the matrix, dissipating the proton gradient essential for ATP synthesis.[1]

-

Synergy: When linked or co-administered with chitinase inhibitors (closantel analogues), it leads to "dramatic effects" on worm molting and viability.[1]

Mechanism of Action Diagram

Figure 2: Protonophoric mechanism of action.[1] The compound shuttles protons across the mitochondrial membrane, decoupling oxidative phosphorylation.[1]

Experimental Protocols

Protocol A: Classical Synthesis (NaH/MeI Method)

Validated for high-purity applications in biological assays.[1]

Reagents: N-(4-phenoxyphenyl)acetamide (1.0 equiv), Sodium Hydride (60% dispersion, 1.1 equiv), Methyl Iodide (1.5 equiv), THF (anhydrous), HCl (conc), Ethylene Glycol.[1]

-

Deprotonation: To a cooled (0°C) solution of N-(4-phenoxyphenyl)acetamide in anhydrous THF, add NaH portion-wise under inert atmosphere (N₂). Stir for 15 minutes until gas evolution ceases.

-

Methylation: Add Methyl Iodide (MeI) dropwise.[1][5][6] Allow the mixture to warm to room temperature and stir for 1 hour.

-

Workup: Quench with water, extract with CH₂Cl₂, and concentrate to yield crude N-methyl-N-(4-phenoxyphenyl)acetamide.

-

Hydrolysis: Dissolve the crude intermediate in ethylene glycol (3 mL per mmol). Add concentrated HCl (0.5 mL per mmol). Heat to reflux (or 100°C) for 2–4 hours.

-

Isolation: Basify with NaOH (aq) to pH > 10, extract with ether/DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Critical Control Point: Ensure complete removal of water before adding NaH to prevent fire hazards and yield loss.

Protocol B: Modern Catalytic N-Methylation

Adapted from Borane-mediated reduction protocols.[1]

Reagents: 4-Phenoxyaniline, Trimethylamine borane (Me₃N[1][7]·BH₃), Paraformaldehyde, Methanol.[1]

-

Mix 4-phenoxyaniline with paraformaldehyde in MeOH.

-

Reflux for 2 hours to form the imine/hemiaminal species.

-

Add Me₃N[3]·BH₃ and reflux for an additional 4 hours.

-

Solvent evaporation and flash chromatography yield the mono-methylated product with >85% selectivity, avoiding the dimethylated impurity common in direct alkylations.[1]

References

-

Dual Protonophore–Chitinase Inhibitors Dramatically Affect O. volvulus Molting. Source: Journal of Medicinal Chemistry / ACS Publications.[1] Context: Primary source for the biological application and synthesis of Compound 7 (this compound).[1] URL:[Link][1]

-

Selective N-monomethylation of Primary Anilines with the Controllable Installation of N-CH2D, N-CHD2, and N-CD3 Units. Source: Royal Society of Chemistry (RSC Advances).[1] Context: Describes the modern Borane-mediated synthesis protocol (Method 2m). URL:[Link]

-

This compound Product Data & CAS Registry. Source: BLD Pharm / NIH PubChem.[1] Context: Verification of CAS 72920-03-7, physical properties, and safety data. URL:[Link][1]

-

Hydroxylamine-Mediated Arene C-H Amination. Source: Heidelberg University / Wiley Online Library. Context: Advanced synthetic methodology using this compound as a substrate.[1][7][8][5][9] URL:[Link]

Sources

- 1. 139-59-3|4-Phenoxyaniline|BLD Pharm [bldpharm.com]

- 2. 2479-46-1|1,3-Bis(4-aminophenoxy)benzene|BLD Pharm [bldpharm.com]

- 3. 13024-17-4|N-Methyl-3-phenoxyaniline|BLD Pharm [bldpharm.com]

- 4. This compound - CAS号 72920-03-7 - 摩熵化学 [molaid.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dual Protonophore–Chitinase Inhibitors Dramatically Affect O. volvulus Molting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 9. oops.uni-oldenburg.de [oops.uni-oldenburg.de]

Methodological & Application

N-Methyl-4-phenoxyaniline: A Versatile Building Block in the Synthesis of Bioactive Molecules

Introduction: The Strategic Importance of the N-Methyl-4-phenoxyaniline Scaffold

This compound is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its structure, featuring a secondary amine, a diaryl ether linkage, and an aniline core, offers multiple reactive handles for constructing complex molecular architectures. The N-methyl group enhances the nucleophilicity of the nitrogen atom compared to its primary amine counterpart and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of target molecules. The phenoxy substituent provides a synthetically versatile and robust linkage, often imparting favorable conformational properties and metabolic stability to the final compounds. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of high-value compounds, with a focus on the construction of heterocyclic systems of pharmaceutical relevance.

Core Applications in Heterocyclic Synthesis: The Quinazolinamine Core

One of the prominent applications of this compound and its derivatives is in the synthesis of 4-anilinoquinazoline scaffolds. These structures are privileged in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The following sections detail the synthesis of a potent antitumor agent where a derivative of this compound is a key reactant.

Application Note: Synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines

This protocol outlines the synthesis of a series of potent antitumor agents, where the key step involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with an this compound derivative. The N-methyl-4-(2-(4-benzylpiperazin-1-yl)ethoxy)aniline core is pre-assembled and then coupled with various substituted 4-chloroquinazolines to generate a library of bioactive compounds. One such derivative, compound 7a , has demonstrated significant antiproliferative activity against several cancer cell lines, inducing cell cycle arrest at the G2/M phase and triggering apoptosis.

The causality behind this experimental design lies in the well-established reactivity of 4-chloroquinazolines as electrophiles. The chlorine atom at the 4-position is activated towards nucleophilic displacement by the electron-withdrawing nature of the quinazoline ring system. The secondary amine of the this compound derivative acts as the nucleophile, readily displacing the chloride to form a stable C-N bond. The reaction is typically carried out in a suitable solvent at elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-6,7-dimethoxyquinazolin-4-amine (A Representative Analog)

This protocol is adapted from the synthesis of similar quinazolinamine derivatives and serves as a representative procedure.

Materials and Equipment:

-

N-methyl-4-(2-(4-benzylpiperazin-1-yl)ethoxy)aniline (1.0 eq)

-

4-chloro-6,7-dimethoxyquinazoline (1.0 eq)

-

Isopropanol (IPA) or n-Butanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-4-(2-(4-benzylpiperazin-1-yl)ethoxy)aniline (1.0 equivalent) and 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent).

-

Solvent Addition: Add a suitable solvent, such as isopropanol or n-butanol, to the flask. The choice of solvent can influence the reaction rate and solubility of the reactants.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel. The column is typically eluted with a gradient of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol) to isolate the desired product.

-

Characterization: The purified product is characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation: Representative Yields and Reaction Conditions

| Entry | Quinazoline Electrophile | Amine Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-chloro-6,7-dimethoxyquinazoline | N-methyl-4-(2-(4-benzylpiperazin-1-yl)ethoxy)aniline | Isopropanol | 82 | 6 | >85 |

| 2 | 4-chloroquinazoline | N-methyl-4-(2-(4-benzylpiperazin-1-yl)ethoxy)aniline | n-Butanol | 117 | 4 | >90 |

Visualizing the Synthesis: A Workflow Diagram

Caption: Workflow for the synthesis of N-aryl-quinazolin-4-amines.

Mechanism of Nucleophilic Aromatic Substitution

The reaction proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism.

analytical methods for N-methyl-4-phenoxyaniline quantification

Application Note: Trace Quantification and Purity Analysis of N-methyl-4-phenoxyaniline

Executive Summary & Scientific Context

This compound is a critical secondary aromatic amine intermediate used in the synthesis of fine chemicals, dyes, and pharmaceutical active ingredients (APIs). While valuable as a building block, its presence as an impurity in final drug substances poses significant regulatory challenges.

Why this analysis matters:

-

Genotoxic Potential: As a secondary amine, it is a direct precursor to N-nitroso-N-methyl-4-phenoxyaniline, a potential mutagenic nitrosamine. Regulatory bodies (FDA, EMA) require strict control of such precursors under ICH M7 guidelines.

-

Process Control: Quantifying this intermediate allows process chemists to monitor reaction completion (e.g., methylation of 4-phenoxyaniline) and optimize yield.

This guide provides two orthogonal methodologies:

-

Method A (HPLC-UV): For raw material assay and reaction monitoring (Limit of Quantitation ~0.05%).

-

Method B (LC-MS/MS): For trace-level impurity screening in complex matrices (Limit of Quantitation < 10 ppb).

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method design.

| Property | Value | Analytical Implication |

| Structure | Phenyl-O-Phenyl-NH-CH₃ | Lipophilic backbone with a basic amine tail. |

| Molecular Weight | 199.25 g/mol | Ideal for Electrospray Ionization (ESI). |

| pKa (Predicted) | ~4.5 - 5.0 (Amine) | pH control is critical. At pH < 3, it is protonated (polar). At pH > 7, it is neutral (retained on C18). |

| LogP | ~2.8 - 3.2 | High affinity for Reverse Phase (C18/Phenyl) columns. |

| Solubility | Soluble in MeOH, ACN, DMSO | Use organic diluents; avoid pure water to prevent precipitation. |

Analytical Workflow Diagram

The following decision tree illustrates the selection of the appropriate workflow based on the analytical goal.

Figure 1: Decision matrix for selecting between HPLC-UV (Assay) and LC-MS/MS (Trace Analysis) workflows.

Protocol A: HPLC-UV for Purity & Assay

Application: Quality Control (QC) of raw materials or reaction monitoring. Rationale: A high-pH mobile phase is selected to keep the secondary amine in its neutral (unprotonated) state. This prevents peak tailing caused by interaction with residual silanols on the column, a common issue with aniline derivatives.

Instrument Parameters

-

System: HPLC with Diode Array Detector (DAD).

-

Column: C18 with high-pH stability (e.g., Waters XBridge C18 or Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm.

-

Column Temp: 35°C.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm (Primary), 210 nm (Secondary/Sensitivity).

-

Injection Vol: 10 µL.

Mobile Phase Composition

-

Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~10.0).

-

Solvent B: Acetonitrile (HPLC Grade).

Gradient Table

| Time (min) | % Solvent A | % Solvent B | Description |

| 0.0 | 90 | 10 | Initial equilibration |

| 10.0 | 10 | 90 | Elution of lipophilic impurities |

| 12.0 | 10 | 90 | Wash |

| 12.1 | 90 | 10 | Re-equilibration |

| 15.0 | 90 | 10 | End of Run |

Protocol Step-by-Step:

-

Standard Prep: Dissolve 10 mg this compound in 10 mL Acetonitrile (1000 ppm Stock). Dilute to 50 ppm with Water:ACN (50:50).

-

System Suitability: Inject the standard 5 times. Requirement: RSD < 2.0%, Tailing Factor < 1.5.

-

Sample Analysis: Dissolve sample to target concentration (approx. 50 ppm) and inject.

Protocol B: LC-MS/MS for Trace Quantitation

Application: Genotoxic impurity screening in drug substances; Nitrosamine precursor tracking. Rationale: ESI+ is highly sensitive for secondary amines. Acidic mobile phase ensures full protonation ([M+H]+), maximizing sensitivity.

Instrument Parameters

-

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).

-

Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm.

-

Note: Phenyl phases offer unique selectivity for aromatic ethers via pi-pi interactions.

-

-

Flow Rate: 0.4 mL/min.

-

Source: Electrospray Ionization (ESI) Positive.

MS/MS Transitions (MRM Optimization)

Since experimental spectra for this specific CAS are rare in public databases, the following transitions are predicted based on structural fragmentation logic (McLafferty rearrangement and inductive cleavage):

| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell (ms) | Assignment |

| 200.1 | 107.1 | 20 - 30 | 50 | Quantifier (N-methylaniline core) |

| 200.1 | 77.0 | 35 - 45 | 50 | Qualifier (Phenyl ring) |

| 200.1 | 94.0 | 25 - 35 | 50 | Qualifier (Phenol fragment) |

Author's Note: Always perform a "Product Ion Scan" on your specific instrument to optimize Collision Energy (CE) voltages.

Sample Preparation (Trace Level)

-

Weighing: Accurately weigh 50 mg of the drug substance/matrix.

-

Dissolution: Dissolve in 1.0 mL DMSO (if matrix is insoluble in ACN) or 100% Methanol.

-

Precipitation (if needed): If the matrix contains proteins or excipients, add cold Acetonitrile, vortex, and centrifuge at 10,000 rpm for 10 mins.

-

Filtration: Filter supernatant through a 0.2 µm PTFE filter into an amber vial (amine sensitive to oxidation).

MS Fragmentation Pathway

Visualizing the fragmentation helps in confirming identity and troubleshooting interferences.

Figure 2: Predicted ESI+ Fragmentation pathway for MRM transition selection.

Validation & Quality Assurance

To ensure the trustworthiness of your data, validate the method according to ICH Q2(R1) guidelines.

-

Specificity: Inject the solvent blank, matrix blank, and analyte. Ensure no interference at the retention time of this compound.

-

Linearity: Prepare 6 concentration levels.

-

Range: 1.0 ppb to 100 ppb (for LC-MS).

-

Acceptance: R² > 0.99.[1]

-

-

Accuracy (Recovery): Spike the analyte into the sample matrix at three levels (LoQ, 100%, 150%).

-

Acceptance: 80-120% recovery is standard for trace impurities.

-

-

Robustness: Vary flow rate (±0.1 mL/min) and Column Temp (±5°C). The retention time should not shift by >5%.

References

-

International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link

-

US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[2] (2021).[1][3] Link

-

BldPharm. this compound Product Safety and Properties (CAS 72920-03-7).Link

-

Sigma-Aldrich. 4-Phenoxyaniline (Structural Analog) Analytical Standards and Properties.Link

-

Journal of Chromatography A. Separation of aromatic amines by reversed-phase high-performance liquid chromatography. (General Reference for Aniline Methods). Link

Disclaimer: This protocol is a guideline based on chemical principles and standard industrial practices. Users must perform their own method validation specific to their sample matrix and equipment.

Sources

Application Note: A Robust and Scalable Two-Step Synthesis of N-methyl-4-phenoxyaniline

Introduction: The Significance of N-methyl-4-phenoxyaniline

This compound is a key structural motif and valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its diaryl ether backbone combined with a secondary amine provides a versatile scaffold for further chemical modification. The efficient and cost-effective production of this compound on a large scale is therefore a critical objective for industrial chemistry.

This application note provides a comprehensive guide to a robust, two-step synthesis of this compound, designed for scalability and reproducibility. We will first explore the strategic considerations for constructing the target molecule, comparing prevalent methodologies, before detailing a field-proven protocol. The causality behind experimental choices, safety protocols, and analytical validation are emphasized throughout to ensure scientific integrity and successful implementation by researchers and process chemists.

Strategic Overview: Deconstructing the Synthesis

The synthesis of this compound requires the formation of two key bonds: a C(aryl)-O bond to create the diaryl ether, and a C(aryl)-N bond which is then methylated. There are several logical retrosynthetic pathways to consider for large-scale production.

Key Synthetic Strategies:

-

Route A: N-Methylation of a Precursor. This involves the synthesis of 4-phenoxyaniline followed by N-methylation. This is often the most direct and industrially viable route as 4-phenoxyaniline is a readily available starting material.[1]

-

Route B: Arylation of an N-Methylated Precursor. This route involves forming the diaryl ether by coupling a phenol with an N-methylated aryl halide, such as 4-bromo-N-methylaniline.

For the crucial C-O bond formation, two primary catalytic systems are dominant in modern organic synthesis: the Ullmann condensation and the Buchwald-Hartwig amination.

-

Ullmann Condensation: This classic copper-catalyzed reaction is a workhorse for diaryl ether synthesis.[2] While traditional protocols required harsh conditions (high temperatures, polar aprotic solvents), modern variations utilizing ligands such as amino acids or diamines allow the reaction to proceed under milder conditions, making it more attractive for industrial applications.[3][4][5] The primary advantage is the use of an inexpensive and abundant copper catalyst.[5]

-

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is renowned for its high efficiency, broad substrate scope, and mild reaction conditions.[6][7][8] However, the high cost of palladium and the sophisticated, often proprietary, phosphine ligands can be a significant drawback for large-scale production.[5]

Rationale for Selected Protocol:

Considering the industrial imperatives of cost-effectiveness and scalability, this guide will focus on Route A . We will detail a modified Ullmann condensation for the synthesis of the 4-phenoxyaniline intermediate, followed by a highly efficient reductive amination for the N-methylation step. This combination leverages the economic advantage of copper catalysis and the high selectivity and favorable safety profile of reductive amination.

Overall Synthetic Workflow

The selected two-step synthetic process is visualized below. The workflow begins with the copper-catalyzed coupling of 4-bromoaniline and phenol to form the diaryl ether intermediate, which is then methylated via reductive amination.

Figure 1: Two-step workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dusts, vapors, and contact with skin.[9]

Part 1: Synthesis of 4-Phenoxyaniline via Modified Ullmann Condensation

This protocol is adapted from modern Ullmann procedures that utilize amino acid ligands to facilitate the reaction under milder conditions than traditionally required.[4]

Materials:

-

4-Bromoaniline

-

Phenol

-

Copper(I) Iodide (CuI)

-

L-Proline

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-bromoaniline (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Catalyst Addition: Add copper(I) iodide (0.1 eq) and L-proline (0.2 eq).

-

Solvent and Inerting: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 1 M. Purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction and dissolve the inorganic salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield 4-phenoxyaniline as a solid.

Part 2: Synthesis of this compound via Reductive Amination

This procedure uses paraformaldehyde as the carbon source and sodium borohydride as the reducing agent, a common and effective method for N-methylation.

Materials:

-

4-Phenoxyaniline (from Part 1)

-

Paraformaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized Water

Procedure:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-phenoxyaniline (1.0 eq) and methanol. Stir until the solid is fully dissolved.

-

Aldehyde Addition: Add paraformaldehyde (1.5 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine or hemiaminal may cause the solution to become cloudy.

-

Reduction: Cool the reaction mixture in an ice bath to 0-5°C. Add sodium borohydride (2.0 eq) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 10°C. Caution: Hydrogen gas is evolved during this step.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup - Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water.

-

Workup - Concentration: Remove the bulk of the methanol under reduced pressure.

-

Workup - Extraction: Extract the aqueous residue three times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected results for a laboratory-scale synthesis. These can be adapted for pilot and large-scale production with appropriate process safety analysis.

| Parameter | Step 1: Ullmann Condensation | Step 2: Reductive Amination |

| Scale | 100 mmol (17.2 g 4-bromoaniline) | 80 mmol (14.8 g 4-phenoxyaniline) |

| Key Reagents | Phenol (1.2 eq), K₂CO₃ (2.0 eq) | Paraformaldehyde (1.5 eq), NaBH₄ (2.0 eq) |

| Catalyst/Ligand | CuI (10 mol%), L-Proline (20 mol%) | N/A |

| Solvent | DMSO (~100 mL) | Methanol (~160 mL) |

| Temperature | 110-120°C | 0°C to Room Temperature |

| Reaction Time | 12-24 hours | 3-6 hours |

| Typical Yield | 75-85% | 85-95% |

| Purity (Post-Purification) | >98% (GC) | >99% (GC) |

References

- Google Patents. US3819709A - Synthesis of n-methylaniline.

- Google Patents. US2455931A - Method of making n-methyl aniline.

- Google Patents.

- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.

-

ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

- Google Patents. CN105924363A - Preparation method of N-methyl-4-methoxyaniline.

-

PrepChem.com. Preparation of N-methyl-4-nitrosoaniline. [Link]

-

Springer Nature. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

-

ResearchGate. Synthesis, characterization and catalytic properties of some transition metal complexes of new phenoxy-imine ligand. [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS Publications. Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of 4,4´-Methylenedianiline. [Link]

-

IntechOpen. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

- Google Patents. RU2270187C2 - Method for preparing n-methylaniline.

-

ResearchGate. Synthetic routes to diaryl ethers. [Link]

-

ACS Publications. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

IMARC Group. N-Methyl Aniline Production Cost Analysis & Profit Insights. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

ACS Publications. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

-

idUS. Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. [Link]

-

ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Note: High-Purity Isolation of N-Methyl-4-phenoxyaniline via Silica Gel Chromatography

Executive Summary

The purification of N-methyl-4-phenoxyaniline (CAS: 13472-88-3) presents a classic challenge in organic synthesis: separating a secondary amine from its primary precursor (4-phenoxyaniline) and its tertiary over-alkylation byproduct (N,N-dimethyl-4-phenoxyaniline).[1] Standard silica gel chromatography often results in peak tailing and poor resolution due to the strong interaction between the basic amine nitrogen and acidic silanol groups on the stationary phase.

This Application Note details a robust protocol using amine-modified silica chromatography . By introducing a competing base (Triethylamine) into the mobile phase, we effectively mask active silanol sites, sharpening peak shapes and enabling baseline separation of the target mono-methylated species.

Chemical Context & Separation Logic

The Impurity Profile

In a typical methylation reaction (e.g., reductive amination or alkyl halide substitution), the crude mixture contains three distinct amine species. Understanding their interaction with silica is key to separation.[1]

| Component | Structure Type | H-Bond Donors | Interaction with Silica | Relative Elution ( |

| N,N-Dimethyl-4-phenoxyaniline | Tertiary Amine | 0 | Weak (Basic interaction only) | High (Elutes 1st) |

| This compound | Secondary Amine | 1 | Moderate (H-bond + Basic) | Medium (Target) |

| 4-Phenoxyaniline | Primary Amine | 2 | Strong (Double H-bond + Basic) | Low (Elutes Last) |

The Mechanism of Tailing

On standard silica (

Solution: Pre-equilibrating the column with 1% Triethylamine (TEA) neutralizes the silica surface (

Pre-Purification Protocol: Method Development

Before committing the bulk crude to a column, the separation must be validated via Thin Layer Chromatography (TLC).

Visualization Strategy

Unlike simple aromatics, amines require specific stains for unambiguous identification.[1]

-

UV (254 nm): Detects the phenoxy-aniline core (All 3 species show).[1]

-

Ninhydrin Stain:

Solvent System Optimization

Test the following solvent systems on TEA-treated TLC plates (dip plate in 5% TEA/Hexane and dry before spotting):

-

10% EtOAc in Hexane: Assess separation of Tertiary vs. Secondary.

-

20% EtOAc in Hexane: Assess separation of Secondary vs. Primary.

Target Criteria:

-

(Tertiary - Target)

-

(Target - Primary)

-

Target

should be between 0.25 and 0.35 for the column run.[1]

Detailed Purification Protocol

Materials

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

-

Mobile Phase A: Hexanes (or Petroleum Ether) + 1% Triethylamine (v/v).[1]

-

Mobile Phase B: Ethyl Acetate + 1% Triethylamine (v/v).[1]

-

Crude Sample: this compound reaction mixture.

Column Packing (Slurry Method)

Note: Dry loading is recommended if the crude is viscous or insoluble in the mobile phase.

-

Deactivation Slurry: Suspend the required amount of silica (approx.[1] 30g per 1g crude) in Mobile Phase A .[1]

-

Packing: Pour the slurry into the column. Tap gently to settle.[1] Flush with 2 column volumes (CV) of Mobile Phase A to ensure the TEA has fully neutralized the silica bed.

-

Loading: Dissolve the crude in a minimum volume of DCM or Toluene. Load carefully onto the sand bed.[1]

Elution Gradient

Run the column using a stepwise gradient to maximize resolution.[1]

| Step | Solvent Composition | Volume (CV) | Purpose |

| 1 | 100% Mobile Phase A | 2 CV | Elute non-polar impurities (catalyst ligands, bis-methylated byproduct).[1] |

| 2 | 5% B / 95% A | 3 CV | Continue eluting Tertiary amine. |

| 3 | 10% B / 90% A | 5-10 CV | Elute Target (this compound). |

| 4 | 30% B / 70% A | 3 CV | Flush remaining Primary amine (waste). |

Post-Column Workup (Crucial)

Fractions containing the product will contain Triethylamine.[1]

-

Combine pure fractions.

-

Concentrate via rotary evaporation.

-

Azeotrope: Add small portions of toluene or ethanol and re-evaporate to help remove residual TEA.

-

Optional: If TEA persists (fishy smell), dissolve in EtOAc and wash with saturated

(do not use strong acid, or you will salt out your product).[1]

Process Visualization

Purification Workflow

The following diagram illustrates the critical decision points and flow of the purification process.

Caption: Step-by-step workflow for the isolation of this compound, highlighting the critical TEA-treatment steps.

Separation Logic Tree

This logic tree guides the researcher in handling common separation issues specific to this compound class.

Caption: Troubleshooting logic for common amine chromatography issues.

Validation of Purity

To ensure the protocol was successful, the isolated material must be validated against specific spectral markers.

NMR Validation (1H NMR in )

-

N-Methyl Group: Look for a singlet around 2.8 - 2.9 ppm .[1]

-

Impurity Check: A singlet at ~3.0 ppm indicates N,N-dimethyl impurity.[1]

-

-

N-H Proton: A broad singlet around 3.5 - 4.0 ppm (exchangeable).[1]

-

Impurity Check: Absence of this peak suggests tertiary amine; integration of 2H suggests primary amine.[1]

-

-

Aromatic Region: Two distinct multiplets for the phenoxy and aniline rings.[1]

HPLC Purity Check

-

Column: C18 Reverse Phase.[1]

-

Buffer: Water (0.1% Formic Acid) / Acetonitrile.[1]

-

Note: Acidic buffer is required to protonate the amine for good peak shape on C18.[1]

References

-

Biotage. (2023).[1][3][4] Is there an easy way to purify organic amines? Retrieved from [Link]

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[1] Retrieved from [Link][1]

-

Common Organic Chemistry. (2023). Solvent Systems for Silica Gel Column Chromatography.[5] Retrieved from [Link]

Sources

Preclinical Profiling of N-Methyl-4-Phenoxyaniline: Metabolic Stability and Toxicological Assay Protocols

Executive Summary & Scientific Rationale

N-methyl-4-phenoxyaniline (a structural derivative of 4-phenoxyaniline, CAS 139-59-3) represents a critical chemical scaffold in the synthesis of azo dyes, polyimides, and emerging neuroprotective pharmaceutical candidates. However, its structural classification as an N-alkylated aniline necessitates rigorous toxicological profiling.[1]

The presence of the N-methyl group introduces a specific metabolic liability: oxidative N-dealkylation mediated by Cytochrome P450 enzymes (CYPs).[1] This transformation releases the primary aromatic amine (4-phenoxyaniline), a known hematotoxin with suspected carcinogenic potential.[1] Furthermore, subsequent bioactivation can generate reactive nitrenium ions or quinone imines capable of covalent binding to DNA and proteins.[1]

This guide provides a validated workflow for assessing the metabolic stability , reactive metabolite formation , and oxidative stress potential of this compound.

Metabolic Pathway & Safety Assessment Strategy

Understanding the biotransformation of this compound is prerequisite to assay design. The compound primarily undergoes Phase I metabolism via CYP450s.[1]

Figure 1: Predicted Metabolic Activation Pathway[1]

Caption: Metabolic fate of this compound.[1] The critical safety risk lies in the N-hydroxylation pathway leading to macromolecular adducts.

Protocol Module A: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (

Experimental Design

-

Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[1]

-

Concentration: 1 µM test compound (to ensure first-order kinetics).

-

Cofactor: NADPH (required for CYP activity).[1]

Step-by-Step Protocol

-

Preparation:

-

Prepare a 10 mM stock of this compound in DMSO.[1]

-

Dilute to 2 µM in phosphate buffer (100 mM, pH 7.4).

-

-

Incubation:

-

Pre-incubate 30 µL of microsomes (0.5 mg/mL final protein conc) with 30 µL of diluted test compound at 37°C for 5 minutes.

-

Start Reaction: Add 60 µL of 2 mM NADPH regenerating system.

-

Controls: Include a "No NADPH" control to rule out chemical instability.

-

-

Sampling:

-

At time points

min, remove 20 µL aliquots.

-

-

Termination:

-

Immediately dispense aliquot into 80 µL of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

-

-

Analysis:

Data Analysis

Calculate the slope (

Protocol Module B: Reactive Metabolite Trapping (GSH Adducts)

Objective: Detect the formation of electrophilic quinone imines or nitrenium ions using Glutathione (GSH) as a soft nucleophile trap.[1]

Rationale

Aniline derivatives often undergo bioactivation to reactive species that escape standard stability assays but cause idiosyncratic toxicity.[1] GSH trapping identifies these short-lived intermediates.[1]

Workflow Diagram

Caption: Screening workflow for reactive metabolites. Detection of GSH adducts indicates a structural alert.

Key Protocol Adjustments

-

GSH Concentration: Supplement the microsomal incubation (from Module A) with 5 mM L-Glutathione .

-

Detection: Use a Triple Quadrupole Mass Spectrometer in Neutral Loss Scan mode targeting a loss of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da (whole GSH).[1]

-

Interpretation: A mass shift of

Da indicates direct conjugation;

Protocol Module C: Oxidative Stress (ROS) Assay

Objective: Assess the ability of this compound to induce redox cycling, a common toxicity mechanism for diphenyl ethers.

Experimental Design

-

Cell Line: HepG2 (human hepatoma) or primary rat hepatocytes.[1]

-

Indicator: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).[1]

Step-by-Step Protocol

-

Seeding: Plate HepG2 cells at

cells/well in black-walled 96-well plates. Incubate 24h. -

Dye Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 min in serum-free medium.

-

Treatment: Remove dye solution.[1] Treat cells with this compound (0.1, 1, 10, 50, 100 µM) for 4 hours.[1]

-

Readout: Measure fluorescence intensity (Ex/Em: 485/535 nm) using a microplate reader.

Data Presentation Example

| Treatment Concentration (µM) | Mean Fluorescence (RFU) | Fold Change vs. Control | Cytotoxicity Risk |

| Vehicle (DMSO) | 1,200 | 1.0 | - |

| Test Cmpd (10) | 1,450 | 1.2 | Low |

| Test Cmpd (50) | 2,800 | 2.3 | Moderate |

| Test Cmpd (100) | 5,100 | 4.2 | High |

| Menadione (Pos Ctrl) | 8,500 | 7.1 | High |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8764, 4-Phenoxyaniline.[1] Retrieved from [Link][1]

-

Stiborová, M., et al. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2.[1][2] Cancer Letters.[1] Retrieved from [Link]

-

Skipper, P. L., et al. (2010). Mechanisms of toxicity and carcinogenicity of alkylanilines.[1] Massachusetts Institute of Technology.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Substance Information: 4-phenoxyaniline.[1] Retrieved from [Link][1]

Sources

Application Notes & Protocols: The Strategic Use of N-methyl-4-phenoxyaniline as a Coupling Component in Azo Dye Synthesis

Abstract

This technical guide provides an in-depth exploration of N-methyl-4-phenoxyaniline as a versatile coupling component in the synthesis of azo dyes. Azo dyes, characterized by the presence of an azo group (-N=N-), represent the largest and most important class of synthetic colorants, with applications spanning textiles, printing, and analytical chemistry.[1] The synthesis is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling with an electron-rich nucleophile.[2] This document elucidates the chemical principles governing the use of this compound, a secondary aromatic amine, as the coupling partner. We provide detailed, field-proven protocols for the synthesis, purification, and characterization of a representative azo dye, emphasizing the causality behind experimental choices and critical safety considerations for researchers and drug development professionals.

Foundational Principles: Diazotization and Azo Coupling

The synthesis of an azo dye is a quintessential example of electrophilic aromatic substitution. The process hinges on creating a potent, yet transient, electrophile—the diazonium ion—and reacting it with an electron-rich aromatic system.

The Diazotization Reaction: Generating the Electrophile

Primary aromatic amines are converted into diazonium salts through reaction with nitrous acid (HNO₂).[3] Because nitrous acid is unstable, it is generated in situ by treating sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[4]

Causality of Low Temperature: This low-temperature condition is non-negotiable. Aromatic diazonium salts are thermally unstable and can decompose violently if allowed to warm up or isolate in a dry state.[5][6] Maintaining the reaction in an ice bath ensures the integrity of the diazonium salt for the subsequent coupling step and mitigates significant safety risks.[6]

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic amine. A series of proton transfers and the elimination of a water molecule yield the resonance-stabilized diazonium ion.[5]

Figure 1: General mechanism for the formation of a diazonium ion.

The Coupling Reaction: Synthesis of the Chromophore

The diazonium ion is a weak electrophile and therefore requires a highly activated aromatic ring for the coupling reaction to proceed efficiently. This compound is an excellent coupling component due to its electron-rich nature.

Expert Insight: Unlike primary amines which are diazotized, secondary amines like this compound function as coupling agents. The N-methylamino group [-N(H)CH₃] is a powerful activating, ortho-, para-directing group. The phenoxy group (-OPh) is also activating and ortho-, para-directing. The steric bulk of the phenoxy group and the strong directing power of the N-methylamino group favor electrophilic attack at the position para to the nitrogen atom (position 4 relative to the ether linkage).

The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated benzene ring of this compound.[7] The pH of the reaction medium is critical:

-

Coupling with amines is typically carried out in a slightly acidic medium (pH 4-5) to ensure a sufficient concentration of the diazonium ion without deactivating the amine coupling component by excessive protonation.[4]

Figure 2: Experimental workflow for the azo coupling step.

Experimental Application: Synthesis of a Novel Azo Dye

This section provides a self-validating protocol for the synthesis of (E)-4-((4-methoxyphenyl)diazenyl)-N-methyl-4-phenoxyaniline, using p-anisidine as the primary amine and this compound as the coupling component.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Moles (mol) | Mass/Volume | Notes |

| p-Anisidine | C₇H₉NO | 123.15 | 0.01 | 1.23 g | Primary amine component. |

| This compound | C₁₃H₁₃NO | 199.25 | 0.01 | 1.99 g | Coupling component. |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.01 | 0.70 g | Diazotizing agent. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~0.03 | 2.5 mL | Acid catalyst for diazotization. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 25 mL | Solvent for coupling component. |

| Sodium Acetate | CH₃COONa | 82.03 | - | As needed | Buffering agent for pH control. |

| Distilled Water | H₂O | 18.02 | - | ~100 mL | Solvent. |

| Ethanol | C₂H₅OH | 46.07 | - | As needed | Recrystallization solvent. |

Protocol Part A: Preparation of the 4-methoxybenzenediazonium Chloride Solution

-

Amine Dissolution: In a 100 mL beaker, combine 1.23 g (0.01 mol) of p-anisidine with 20 mL of distilled water and 2.5 mL of concentrated hydrochloric acid. Stir until the amine fully dissolves, forming the hydrochloride salt.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is crucial to maintain this temperature throughout the procedure.[8]

-

Nitrite Addition: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

-

Diazotization: Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold p-anisidine hydrochloride solution over 10 minutes. Keep the tip of the pipette below the surface of the liquid to prevent the loss of nitrous acid as gas. The formation of a clear, pale yellow solution indicates the presence of the diazonium salt.

-

Validation: Test for the presence of excess nitrous acid by touching the reaction mixture with a glass rod and then touching a piece of starch-iodide paper. A blue-black color indicates excess nitrous acid. If the test is negative, add a few more drops of the nitrite solution. If positive, the diazonium salt solution is ready for immediate use.

Protocol Part B: Azo Coupling with this compound

-

Coupling Component Solution: In a 250 mL beaker, dissolve 1.99 g (0.01 mol) of this compound in 25 mL of glacial acetic acid. Cool this solution to 0–5 °C in the ice-salt bath.

-

Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold this compound solution.[8]

-

pH Adjustment & Precipitation: A deep red or orange precipitate should form immediately or within minutes.[8] After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to approximately 4-5, maximizing the yield of the coupled product.

-

Reaction Completion: Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[4]

Protocol Part C: Isolation and Purification

-

Isolation: Collect the brightly colored solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold distilled water to remove any inorganic salts and residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.[9][10] Dissolve the crude solid in a minimum amount of hot solvent, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator. Record the final mass and calculate the percentage yield.

Characterization and Validation

The identity and purity of the synthesized azo dye must be confirmed through analytical techniques.

| Technique | Purpose | Expected Result for a Representative Azo Dye |

| Melting Point | Assess purity. | A sharp, defined melting point range. |

| UV-Visible Spectroscopy | Confirm conjugation and color. | An absorption maximum (λmax) in the visible region (e.g., 400-500 nm), characteristic of the extended π-system.[9] |

| FTIR Spectroscopy | Identify key functional groups. | Characteristic peaks for N=N stretch (approx. 1400-1450 cm⁻¹), C-N stretch, C-O-C stretch, and aromatic C-H bends. |

| ¹H NMR Spectroscopy | Elucidate the chemical structure. | Signals corresponding to aromatic protons, N-methyl protons, and O-methyl protons with appropriate chemical shifts and integrations.[9] |

| Thin Layer Chromatography (TLC) | Verify purity. | A single spot with a specific Rf value in a given solvent system. |

Mandatory Safety Protocols

A rigorous adherence to safety is paramount when synthesizing azo dyes.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All procedures, especially those involving concentrated acids and aniline derivatives, must be performed in a certified chemical fume hood.[11][12]

-

Handling Diazonium Salts: These compounds are explosive in their solid, dry state. NEVER attempt to isolate the diazonium salt intermediate. Always use it as a cold, aqueous solution immediately after its preparation.[6] Avoid friction, shock, or heating of any residue that may contain diazonium salts.

-

Handling Anilines: Aromatic amines like p-anisidine and this compound are toxic and can be absorbed through the skin.[13][14] Avoid all direct contact and inhalation.[12]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Quench any unreacted diazonium salt solution with a reducing agent like sodium bisulfite before disposal.

References

- The Synthesis of Azo Dyes. (n.d.). Retrieved from University of the West Indies, Mona Campus website.

- Falih, M. S., Mahdi, N. I., Jasim, A. A., Abbas, R. F., & Rahi, A. A. A. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Mustansiriyah Journal of Science, 35(2), 1-9.

- Kutama, I. U., et al. (2021). SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(1), 22-29.

- Methyl Orange Synthesis of Azo Dyes. (n.d.). Rajdhani College.

- Patel, K., et al. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology.

- Synthesis and characterization of new azo dye ligand derived from 4,4′-sulfonyl dianiline and 4-methy imidazole and its binuclear complexes with Ni(II), Pd(II), Ag(I) and Au(III). (n.d.). Der Pharma Chemica.

- Synthesis and spectral analysis of some new phenolic azo dyes. (n.d.).

- Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. (n.d.). PubMed Central.

- Classifications, properties, recent synthesis and applications of azo dyes. (2020).

- Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. (n.d.).

- Application Notes and Protocols for the Synthesis of Azo Dyes Using (4-methylphenyl)diazene. (2025). BenchChem.

- The microscale synthesis of azo dyes. (n.d.).

- SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. (n.d.). Plant Archives.

- Qamar, S., et al. (2019). Synthesis, structural characterization, DNA binding and antioxidant studies of 4,4′-Nitrophenoxyaniline derived azo dyes. Journal of Molecular Structure, 1197, 345-353.

- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.

- Synthesis and characterization of new azo dye (1-(4-sulfonyl...)). (2016). Basrah Journal of Veterinary Research.

- Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. (2025). BenchChem.

- 4-Phenoxyaniline Safety D

- 4-Phenoxyaniline Safety D

- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- N-Methylaniline Safety Data Sheet. (2024). Thermo Fisher Scientific.

- Lab 13 A Diazotization-Coupling Reaction - The Prepar

- Diazotis

- Reactive Chemical Hazards of Diazonium Salts. (n.d.).

- Why does 4-Methoxyaniline or p-Anisidine undergo diazotiz

- 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium)

Sources

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diazotisation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 10. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of N-Methyl-4-Phenoxyaniline

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of N-monomethylation protocols for 4-phenoxyaniline scaffolds

Executive Summary & Mechanistic Insight

Welcome to the technical support hub for N-methyl-4-phenoxyaniline synthesis. This specific transformation presents a classic organic chemistry challenge: selectivity .

The 4-phenoxyaniline substrate contains an electron-donating phenoxy group (

-

The Trap: Standard alkylation with methyl iodide (MeI) often leads to a "runaway reaction," producing significant amounts of the tertiary amine (N,N-dimethyl-4-phenoxyaniline ) and quaternary ammonium salts.

-

The Solution: To maximize yield and selectivity, we must abandon direct alkylation in favor of Reductive Amination or Copper-Mediated Coupling .

This guide prioritizes the Abdel-Magid Reductive Amination (Protocol A) for scalability and cost, and the Chan-Lam Coupling (Protocol B) for cases requiring extreme chemoselectivity.

Critical Decision Matrix

Before starting, select the protocol that matches your available resources and constraints.

| Feature | Protocol A: Reductive Amination (Recommended) | Protocol B: Chan-Lam Coupling | Protocol C: Direct Alkylation |

| Primary Reagents | Paraformaldehyde, NaBH₄, Methanol | MeB(OH)₂, Cu(OAc)₂, Pyridine | MeI or Me₂SO₄, Base |

| Selectivity (Mono:Di) | High (>95:5 with optimization) | Excellent (>99:1) | Poor (Often 60:40) |

| Reaction Time | 4–16 Hours | 24–48 Hours | 1–3 Hours |

| Cost | Low | Moderate (Copper/Boronic acid) | Low |

| Key Risk | Incomplete conversion if wet | Catalyst poisoning | Over-alkylation (N,N-dimethyl) |

Validated Experimental Protocols

Protocol A: Stepwise Reductive Amination (The "Gold Standard")

Based on the Abdel-Magid methodology.

The Logic: We generate the imine/hemiaminal intermediate in situ using paraformaldehyde (a slow-release source of anhydrous formaldehyde) before adding the reducing agent. This kinetic control prevents the reducing agent from scavenging free formaldehyde.

Materials:

-

4-Phenoxyaniline (1.0 equiv)

-

Paraformaldehyde (1.1–1.5 equiv)

-

Sodium Methoxide (NaOMe) (0.1 equiv) or Molecular Sieves (3Å)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Anhydrous Methanol

Step-by-Step:

-

Imine Formation: In a dry flask, dissolve 4-phenoxyaniline in anhydrous methanol (0.5 M concentration).

-

Add Paraformaldehyde .

-

Crucial Step: Add catalytic NaOMe (or place 3g activated 3Å molecular sieves). Reflux the mixture for 2–4 hours.

-

Why? This forces the equilibrium toward the imine (

) and consumes water, which inhibits the reaction.

-

-

Reduction: Cool the mixture to 0°C in an ice bath.

-

Add NaBH₄ portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).